CID 138991739

Description

Properties

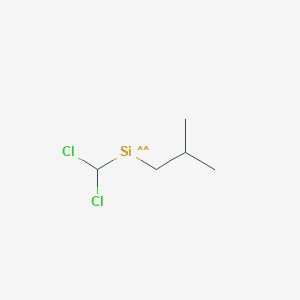

Molecular Formula |

C5H10Cl2Si |

|---|---|

Molecular Weight |

169.12 g/mol |

InChI |

InChI=1S/C5H10Cl2Si/c1-4(2)3-8-5(6)7/h4-5H,3H2,1-2H3 |

InChI Key |

BRWCLBLNVXKCHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, dichloromethyl(2-methylpropyl)- can be synthesized through the reaction of 2-methylpropylsilane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride , to facilitate the chlorination process. The reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of silane, dichloromethyl(2-methylpropyl)- involves the direct chlorination of 2-methylpropylsilane in the presence of a catalyst. The process is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Silane, dichloromethyl(2-methylpropyl)- undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include , , and .

Hydrolysis: The compound reacts with water to form and . This reaction is highly exothermic and requires careful control to prevent hazardous conditions.

Reduction: Silane, dichloromethyl(2-methylpropyl)- can be reduced to using reducing agents such as .

Common Reagents and Conditions:

Alcohols: and for substitution reactions.

Water: for hydrolysis.

Lithium aluminum hydride: for reduction reactions.

Major Products Formed:

- Various substituted silanes from substitution reactions .

Siloxanes: from hydrolysis.

2-methylpropylsilane: from reduction.

Scientific Research Applications

Chemistry: Silane, dichloromethyl(2-methylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the production of silicone polymers , which have applications in sealants, adhesives, and coatings.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: Industrially, silane, dichloromethyl(2-methylpropyl)- is used in the production of silicone resins and elastomers . These materials are valued for their thermal stability , flexibility , and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of silane, dichloromethyl(2-methylpropyl)- involves its ability to form covalent bonds with various substrates. The chlorine atoms in the compound are highly reactive and can be replaced by other functional groups, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets include hydroxyl , amino , and thiol groups on organic molecules, facilitating the formation of siloxane bonds .

Comparison with Similar Compounds

Limitations in Available Evidence

- discusses CID 46907796 and its analogs (ChEMBL1724922, ChEMBL1711746) as Nrf2 inhibitors but lacks relevance to CID 138991739 .

- –12 describe unrelated compounds (CAS 1261080-59-4 and 101623-69-2) with distinct molecular formulas and properties .

- Other evidence focuses on manuscript guidelines, reference standards, or general cheminformatics protocols .

Recommended Steps to Address the Gap

To fulfill the query, the following steps are necessary:

a. Verify the CID Identifier

Confirm the accuracy of this compound. Potential causes include:

- A typographical error (e.g., confusion with CID 13899173, CID 139991739).

b. Expand Source Diversity

Consult additional resources for structural or pharmacological

- SciFinderⁿ or Reaxys: For proprietary/non-public compounds.

- Patent Databases : Search for patents referencing this compound.

- Specialized Journals : Review recent publications in Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters.

c. Provisional Comparison Framework

If this compound is confirmed, use the following template to compare it with analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.